N-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide
Overview
Description
N-(4-{[4-(4-ethoxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.17427596 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Impact of Acetaminophen
Degradation Pathways and By-products
Advanced Oxidation Processes (AOPs) have been explored for the degradation of acetaminophen in water environments. These processes lead to various by-products, some of which have been identified as mutagenic or toxic to ecosystems. A study highlighted the use of AOPs in enhancing the degradation efficiency of acetaminophen, pointing out the environmental threats posed by its by-products without proper treatment before release into ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Environmental Contamination and Removal Strategies
The presence of acetaminophen in water bodies and its impact on water quality have been extensively reviewed. Various strategies, including adsorption techniques, have shown significant potential in removing acetaminophen from water, thus mitigating its environmental impact. The review discusses the adsorptive elimination of acetaminophen using different materials and highlights the need for efficient removal techniques to protect aquatic environments (Igwegbe et al., 2021).
Properties
IUPAC Name |
N-[4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-3-30-20-14-8-17(9-15-20)23-21-6-4-5-7-22(21)24(28-27-23)26-19-12-10-18(11-13-19)25-16(2)29/h4-15H,3H2,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFKJWNLXEJLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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